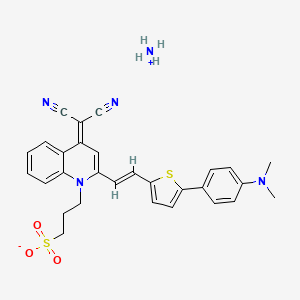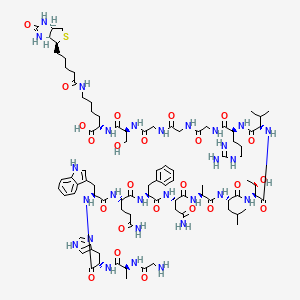
Hyaluronan-binding peptide, biotin labeled
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hyaluronan-binding peptide, biotin labeled, is a specialized peptide that binds to hyaluronan, a naturally occurring glycosaminoglycan found in the extracellular matrix of tissues. This peptide is biotinylated through a C-terminal GGGSK linker, which allows for easy detection and quantification in various assays. Hyaluronan plays a crucial role in numerous physiological processes, including cell adhesion, wound healing, and tissue regeneration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of hyaluronan-binding peptide, biotin labeled, involves several steps. Initially, the peptide is synthesized using solid-phase peptide synthesis (SPPS). The biotinylation is achieved by coupling biotin to the peptide through a C-terminal GGGSK linker. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of this peptide typically involves large-scale SPPS, followed by biotinylation and purification. The process is optimized to maximize yield and purity while minimizing production costs. The use of automated peptide synthesizers and advanced purification techniques ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Hyaluronan-binding peptide, biotin labeled, primarily undergoes biotinylation reactions. The biotinylation process involves the formation of an amide bond between the biotin molecule and the peptide. This reaction is typically carried out under mild conditions to preserve the integrity of the peptide .
Common Reagents and Conditions
The biotinylation reaction uses biotin-N-hydroxysuccinimide (NHS) ester as the biotinylating agent. The reaction is carried out in an aqueous buffer at a slightly alkaline pH (around 8.0) to facilitate the formation of the amide bond. The reaction is usually performed at room temperature and monitored using HPLC .
Major Products Formed
The primary product of the biotinylation reaction is the biotin-labeled peptide. This product is then purified to remove any unreacted biotin or peptide, resulting in a highly pure this compound .
Wissenschaftliche Forschungsanwendungen
Hyaluronan-binding peptide, biotin labeled, has a wide range of applications in scientific research:
Chemistry: It is used in various assays to detect and quantify hyaluronan in biological samples.
Medicine: It has potential therapeutic applications in wound healing, tissue regeneration, and cancer treatment.
Industry: The peptide is used in the development of biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of hyaluronan-binding peptide, biotin labeled, involves its high affinity binding to hyaluronan. The peptide binds to specific sites on the hyaluronan molecule, blocking its interaction with cell surface receptors such as CD44. This inhibition can modulate various cellular processes, including cell proliferation, migration, and adhesion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hyaluronic Acid Binding Protein, Bovine Nasal Cartilage, Biotinylated: This compound also binds to hyaluronan and is used in similar applications, such as ELISA and histochemistry.
Hyaluronan-binding peptide, non-biotinylated: This peptide binds to hyaluronan but lacks the biotin label, making it less suitable for detection and quantification assays.
Uniqueness
The biotin label on hyaluronan-binding peptide, biotin labeled, provides a significant advantage in detection and quantification assays. The biotin-streptavidin interaction is highly specific and strong, allowing for sensitive and accurate measurements. This makes the biotin-labeled peptide particularly useful in research and diagnostic applications .
Eigenschaften
Molekularformel |
C89H134N28O24S |
|---|---|
Molekulargewicht |
2012.3 g/mol |
IUPAC-Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C89H134N28O24S/c1-44(2)30-57(109-76(128)47(6)104-79(131)61(34-66(92)121)113-80(132)58(31-49-18-9-8-10-19-49)111-78(130)55(26-27-65(91)120)106-81(133)59(32-50-36-98-53-21-12-11-20-52(50)53)112-82(134)60(33-51-37-95-43-102-51)110-75(127)46(5)103-68(123)35-90)83(135)116-73(48(7)119)86(138)115-72(45(3)4)85(137)107-54(23-17-29-97-88(93)94)77(129)101-39-70(125)99-38-69(124)100-40-71(126)105-62(41-118)84(136)108-56(87(139)140)22-15-16-28-96-67(122)25-14-13-24-64-74-63(42-142-64)114-89(141)117-74/h8-12,18-21,36-37,43-48,54-64,72-74,98,118-119H,13-17,22-35,38-42,90H2,1-7H3,(H2,91,120)(H2,92,121)(H,95,102)(H,96,122)(H,99,125)(H,100,124)(H,101,129)(H,103,123)(H,104,131)(H,105,126)(H,106,133)(H,107,137)(H,108,136)(H,109,128)(H,110,127)(H,111,130)(H,112,134)(H,113,132)(H,115,138)(H,116,135)(H,139,140)(H4,93,94,97)(H2,114,117,141)/t46-,47-,48+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1 |
InChI-Schlüssel |
DCKNGTPVHPHRKS-PGBNOVPTSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C)NC(=O)CN)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC=N6)NC(=O)C(C)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



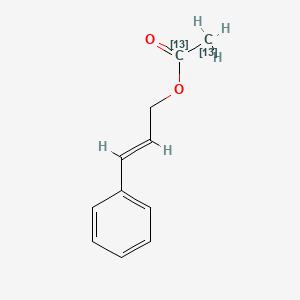
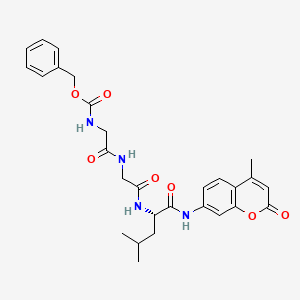
![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)
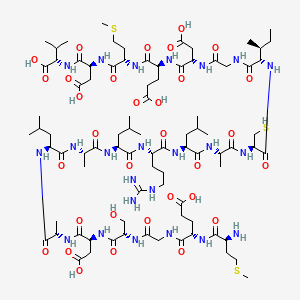

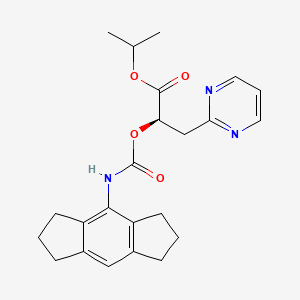
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
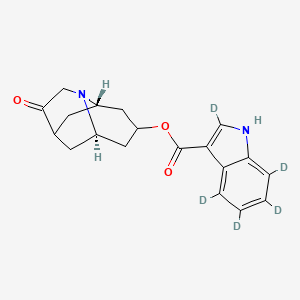
![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)

